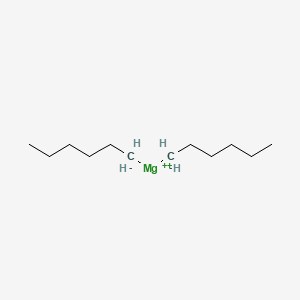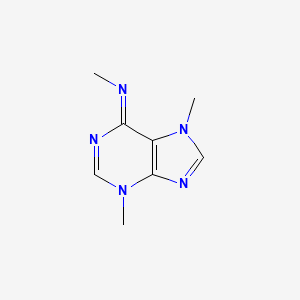![molecular formula C12H18OSi B14670858 Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane CAS No. 51075-22-0](/img/structure/B14670858.png)
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylpropene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane typically involves the reaction of trimethylsilyl chloride with 3-phenylprop-1-en-1-ol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
3-phenylprop-1-en-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane can undergo various types of chemical reactions, including:
Oxidation: The phenylpropene moiety can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bond in the phenylpropene moiety to a single bond, forming saturated derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as fluoride ions (from tetrabutylammonium fluoride) can replace the trimethylsilyl group.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Derivatives: From reduction reactions.
Functionalized Silanes: From substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane exerts its effects depends on the specific reactions it undergoes. In general, the trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations. The phenylpropene moiety can participate in electrophilic and nucleophilic reactions, contributing to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl(3-phenylprop-1-yn-1-yl)silane: Similar structure but with a triple bond instead of a double bond.
Trimethyl(3,3,3-triethoxy-1-propyn-1-yl)silane: Contains additional ethoxy groups.
Trimethyl(prop-1-en-1-yl)silane: Lacks the phenyl group.
Uniqueness
Trimethyl[(3-phenylprop-1-en-1-yl)oxy]silane is unique due to the combination of the trimethylsilyl group and the phenylpropene moiety, which imparts distinct reactivity and stability. This makes it a valuable compound for various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
51075-22-0 |
|---|---|
Molekularformel |
C12H18OSi |
Molekulargewicht |
206.36 g/mol |
IUPAC-Name |
trimethyl(3-phenylprop-1-enoxy)silane |
InChI |
InChI=1S/C12H18OSi/c1-14(2,3)13-11-7-10-12-8-5-4-6-9-12/h4-9,11H,10H2,1-3H3 |
InChI-Schlüssel |
WUHUHUMCBUSVCX-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC=CCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


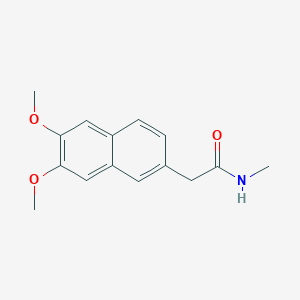
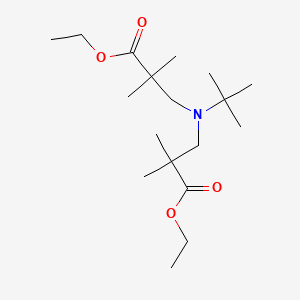


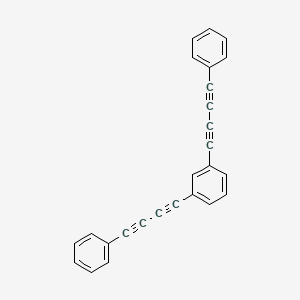
![Dimethyl [2-([1,1'-biphenyl]-4-yl)-2-oxoethyl]phosphonate](/img/structure/B14670817.png)
![N-{4-[3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14670820.png)
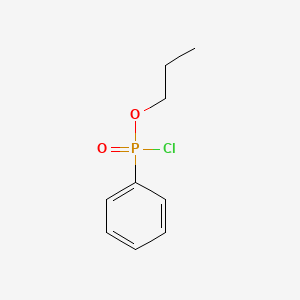
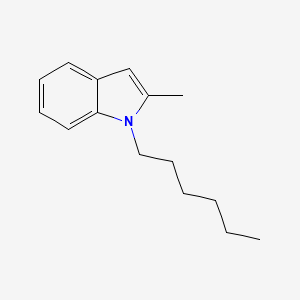

![Trimethyl{[1-(oct-1-en-2-yl)cyclopropyl]oxy}silane](/img/structure/B14670844.png)
